4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride
Description
4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride (CAS: 1160249-29-5) is a thiophene-derived acyl chloride characterized by a fully saturated 12-membered cyclododecane ring fused to a thiophene moiety. Its molecular formula is C₁₅H₂₁ClOS, with a molecular weight of 284.85 g/mol . The compound’s structure combines the aromaticity of the thiophene ring with the conformational flexibility of the decahydrocyclododecane system, making it a unique intermediate in organic synthesis.
Commercial availability is noted across multiple suppliers, with pricing ranging from ¥1 to ¥30,384 CNY (as of 2023–2025), reflecting variability in purity, batch size, or synthesis complexity .
Properties
IUPAC Name |
4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClOS/c16-15(17)14-11-12-9-7-5-3-1-2-4-6-8-10-13(12)18-14/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEILXCAGLPUKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC2=C(CCCC1)C=C(S2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride is a synthetic compound that belongs to the class of thiophene derivatives. Its unique structure contributes to its potential applications in various fields including medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula: C15H22ClO2S
- Molecular Weight: 286.85 g/mol
- CAS Number: 1160249-29-5
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its role as a synthetic intermediate in drug development. It is particularly noted for its utility in synthesizing various bioactive compounds.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In one study, derivatives similar to this compound demonstrated effectiveness against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anti-inflammatory Effects
Thiophene compounds have also been studied for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This activity may be beneficial in treating conditions such as arthritis and other inflammatory disorders.
Case Studies
- Synthesis and Evaluation of Antimicrobial Activity : A study synthesized several thiophene derivatives including this compound and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Anti-inflammatory Mechanisms : In a controlled experiment using murine models of inflammation induced by lipopolysaccharides (LPS), the administration of thiophene derivatives led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .
Research Findings Summary Table
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | MIC values comparable to standard antibiotics against various bacteria |
| Study 2 | Anti-inflammatory Effects | Reduction in TNF-alpha and IL-6 levels in LPS-induced inflammation models |
Comparison with Similar Compounds
Key Differences and Implications:
Structural Complexity :
- The target compound’s decahydrocyclododecane ring introduces significant steric bulk and conformational flexibility compared to the planar benzothiophene systems in the analogues. This may reduce reactivity in acyl substitution due to hindered access to the carbonyl chloride group .
- The benzothiophene derivatives feature aromatic rings with electron-withdrawing substituents (fluoro, chloro), which could enhance electrophilicity at the carbonyl carbon.
Molecular Weight and Polarity: The target compound’s higher molecular weight (284.85 vs. This contrasts with the benzothiophene analogues, where fluorine’s electronegativity or methyl groups may moderate polarity .
The methyl group in Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate adds steric hindrance but less than the decahydrocyclododecane system in the target compound.
Synthetic Utility :
- The target compound’s rigid yet flexible structure may suit macrocycle or polymer synthesis, where controlled spatial arrangement is critical.
- Benzothiophene derivatives are often used in pharmaceuticals (e.g., kinase inhibitors), where fluorine improves bioavailability and metabolic stability .
Preparation Methods
Oxalyl Chloride Method
- Reaction : The starting thiophene derivative (carboxylic acid or related compound) is reacted with oxalyl chloride at elevated temperatures (160–250°C).
- Conditions : Reaction times vary from 10 seconds to 24 hours depending on scale and substrate.
- Solvent : Sulfolane is often used as a solvent in molar excess (5 to 20 times relative to substrate).
- Advantages : This method is straightforward, uses commercially available reagents, and can be performed with minimal waste.
- Isolation : The product can be purified by fractional distillation under reduced pressure, crystallization, or extraction techniques.
Phosgene or Phosgene Equivalent Method
- Reaction : Thiophene derivatives are treated with phosgene or phosgene equivalents such as diphosgene, triphosgene, carbonyldiimidazole, or disuccinimidyl carbonate.
- Catalysts : Aluminum chloride is often used as a Lewis acid catalyst in an inert organic solvent.
- Procedure : Thiophene is added to a premixed solution of phosgene and aluminum chloride, followed by immediate hydrolysis with iced aqueous hydrochloric acid to prevent side reactions.
- Advantages : This method is well-established and yields high purity acyl chlorides.
- Notes : Rapid hydrolysis is critical to avoid decomposition or polymerization.
Specific Preparation of 4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride
While direct literature on this exact compound is limited, its preparation follows the general principles outlined for thiophene-2-carbonyl chlorides, adapted to the decahydrocyclododeca[b]thiophene scaffold.
Starting Material
- The precursor is typically 4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-2-carboxylic acid or a related derivative.
- This cyclic thiophene derivative is fully hydrogenated on the cyclododeca ring, providing a saturated bicyclic thiophene system.
Chlorination Step
- Reagent : Oxalyl chloride is preferred due to its effectiveness and ease of handling.
- Conditions : The reaction is conducted at elevated temperatures (160–250°C) for times ranging from seconds to hours, depending on scale and desired conversion.
- Solvent : Sulfolane may be used in excess to dissolve the substrate and facilitate the reaction.
- Work-up : After reaction completion, the mixture is cooled and the product is isolated by distillation or crystallization.
Alternative Method Using Phosgene Equivalents
- Phosgene equivalents such as triphosgene can be used in the presence of Lewis acid catalysts.
- Strict control of reaction time and immediate quenching with aqueous acid is necessary to prevent degradation.
- This method is more hazardous due to phosgene toxicity but can provide high yields.
Data Table Summarizing Preparation Methods
| Preparation Method | Reagents Used | Temperature Range (°C) | Reaction Time | Solvent | Key Advantages | Notes |
|---|---|---|---|---|---|---|
| Oxalyl Chloride Method | Oxalyl chloride | 160–250 | 10 sec – 24 h | Sulfolane (5–20 eq) | Simple, inexpensive, low waste | Requires elevated temperature |
| Phosgene/Phosgene Equivalent | Phosgene, diphosgene, triphosgene | 0–40 (stepwise) | 0.5–10 h (multiple steps) | Inert organic solvents | High purity product | Toxic reagents, requires rapid hydrolysis |
| Aluminum Chloride Catalysis | Phosgene + AlCl3 | Ambient to 40 | Minutes to hours | Inert organic solvent | Established industrial method | Immediate quench needed to avoid side reactions |
Research Findings and Analysis
- The oxalyl chloride method is preferred for its operational simplicity and scalability, especially for complex bicyclic thiophene derivatives like this compound.
- Sulfolane as a solvent improves solubility and reaction kinetics, facilitating high conversion rates.
- Phosgene-based methods, while effective, require careful handling and rapid quenching to prevent side reactions and ensure product purity.
- Purification techniques such as fractional distillation under reduced pressure are effective for isolating pure carbonyl chloride products.
- The presence of substituents on the thiophene ring or the bicyclic structure may influence reaction conditions, requiring optimization of temperature and reagent ratios.
Q & A
Q. Table 1. Comparison of Synthetic Conditions for Thiophene Derivatives
| Parameter | Condition A (Ref. ) | Condition B (Proposed for Target Compound) |
|---|---|---|
| Catalyst | TMSOTf (1.1 equiv.) | TMSOTf (1.3 equiv.) |
| Solvent | CH₃CN | Anhydrous DCM |
| Temperature | 85°C | 70°C (reflux) |
| Reaction Time | 30 minutes | 2 hours |
| Yield (Reported) | 65–70% | Pending optimization |
Q. Table 2. Key Spectroscopic Benchmarks
| Technique | Expected Signal/Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 3.2–3.8 (m, cyclododecane protons) |
| ¹³C NMR | δ 170–175 (carbonyl chloride C=O) |
| IR | 1785 cm⁻¹ (C=O stretch) |
| HRMS (ESI+) | [M+H]⁺ m/z calculated: 382.05 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
